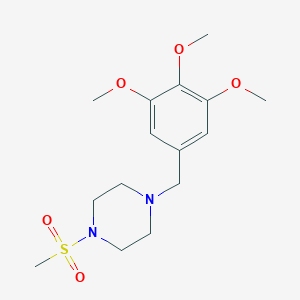
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as BZP-TM, is a synthetic compound that belongs to the piperazine family. It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience research.
Mecanismo De Acción
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine works by binding to the serotonin transporter (SERT) and preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of serotonin, which can have a variety of effects on the brain, including mood regulation, appetite suppression, and increased arousal.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine, which can lead to increased arousal, improved cognitive function, and enhanced mood. It has also been shown to decrease the release of GABA, which can lead to increased anxiety and decreased seizure threshold.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its specificity for the serotonin transporter (SERT). This makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, one limitation of using 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a therapeutic agent for various neurological disorders, such as depression, anxiety, and addiction. Another area of interest is its potential as a tool for studying the role of serotonin in various neurological processes, such as learning and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine on the brain.
Métodos De Síntesis
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized using a multi-step reaction process that involves the condensation of 5-bromo-2-methoxybenzaldehyde with piperazine, followed by the acylation of the resulting compound with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential applications in the field of neuroscience research. It has been shown to be a potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin in the brain. This makes it a valuable tool for studying the role of serotonin in various neurological disorders, such as depression, anxiety, and addiction.
Propiedades
Nombre del producto |
1-(5-Bromo-2-methoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
|---|---|
Fórmula molecular |
C22H27BrN2O5 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H27BrN2O5/c1-27-18-6-5-17(23)11-16(18)14-24-7-9-25(10-8-24)22(26)15-12-19(28-2)21(30-4)20(13-15)29-3/h5-6,11-13H,7-10,14H2,1-4H3 |
Clave InChI |
IYCYBLFNKNAFPC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)
![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)

![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)





